

Pharmacokinetics of Coumaphos in Mammals Following Dermal Application: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Coumaphos

Cat. No.: B1669454

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Introduction

Coumaphos is an organophosphate insecticide and acaricide widely used in veterinary medicine to control ectoparasites in livestock.^[1] Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted—following dermal application is critical for ensuring efficacy, animal safety, and food safety. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of **coumaphos** in various mammalian species after dermal administration, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Quantitative Pharmacokinetic Data

The available literature on the full plasma pharmacokinetics of dermally applied **coumaphos** is limited. Most studies have focused on residue levels in edible tissues and milk rather than detailed plasma concentration-time profiles. The following tables summarize the available quantitative data.

Table 1: Residues of **Coumaphos** and its Oxygen Analogue in Cattle Tissues Following Dermal Application

Application Method	Dose/Concentration	Time After Treatment	Tissue	Residue Level (ppm)	Reference
Backrubber	1% emulsion (daily exposure for 28 days)	Not Specified	Fat	0.0 - 0.09	FAO/WHO, 1969
Spray	0.5%	7 days	Fat	Up to 0.50	Claborn et al., 1960 (cited in FAO/WHO, 1969)
Spray	Not Specified	3 weeks	Fat	< 0.05	FAO/WHO, 1969
Spray	Not Specified	4 weeks	Fat	< 0.02	FAO/WHO, 1969
Spray	Not Specified	1 week	Meat	< 0.02	FAO/WHO, 1969

Table 2: Residues of **Coumaphos** in Milk of Dairy Cattle Following Dermal Application

Application Method	Dose/Concentration	Time After Treatment	Residue Level (ppm)	Reference
Spray	0.1% and 0.25%	First two milkings	0.01 - 0.03	Matthyse and Lisk, 1968 (cited in FAO/WHO, 1969)
Spray	0.1% and 0.25%	Subsequent milkings	Not Detected	Matthyse and Lisk, 1968 (cited in FAO/WHO, 1969)
Backrubber	1% emulsion (daily exposure for 28 days)	Not Specified	Traces	FAO/WHO, 1969

Table 3: Residues of **Coumaphos** and its Oxygen Analogue in Sheep and Goats Following Dermal Application

Species	Application Method	Dose/Concentration	Time After Treatment	Tissue	Residue Level (ppm)	Reference
Sheep	Spray	0.25% (6 applications at 14-day intervals)	8-29 days	Fat	0.05 - 1.73	FAO/WHO, 1969
Goat	Spray	0.25% (6 applications at 14-day intervals)	8-29 days	Fat	0.0 - 0.55	FAO/WHO, 1969

Table 4: Residues of **Coumaphos** and its Oxygen Analogue in Pigs Following Dermal Application

Application Method	Dose/Concentration	Time After Treatment	Tissue	Residue Level (ppm)	Reference
Spray	0.5% (1-6 applications)	7-29 days	Fat	0.0 - 0.13	FAO/WHO, 1969

Experimental Protocols

Detailed experimental protocols for dermal pharmacokinetic studies of **coumaphos** are not consistently reported in the literature. The following protocol is based on a study investigating **coumaphos** residues in cattle.

Objective: To determine the residue levels of **coumaphos** and its oxygen analogue in the fat of cattle following a single dermal spray treatment.

Animal Model:

- Species: Cattle (specific breed and age not detailed in the reference).
- Health Status: Healthy, free from any conditions that might affect skin integrity or drug metabolism.
- Acclimation: Animals should be acclimated to the study conditions for a specified period before treatment.

Materials:

- Test Substance: 0.5% **coumaphos** spray formulation.
- Application Equipment: Hand or power sprayer calibrated to deliver a consistent volume.
- Sample Collection Tools: Biopsy instruments for fat collection, sterile sample containers.
- Analytical Equipment: Gas chromatograph with a flame photometric detector (GC-FPD) or a mass spectrometer (GC-MS) for residue analysis.

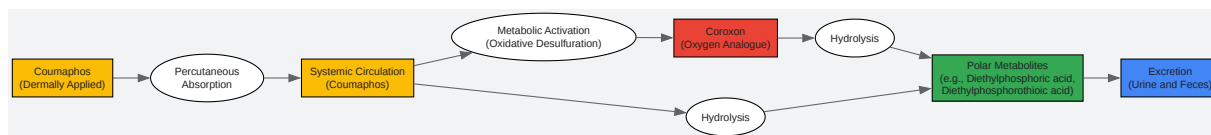
Procedure:

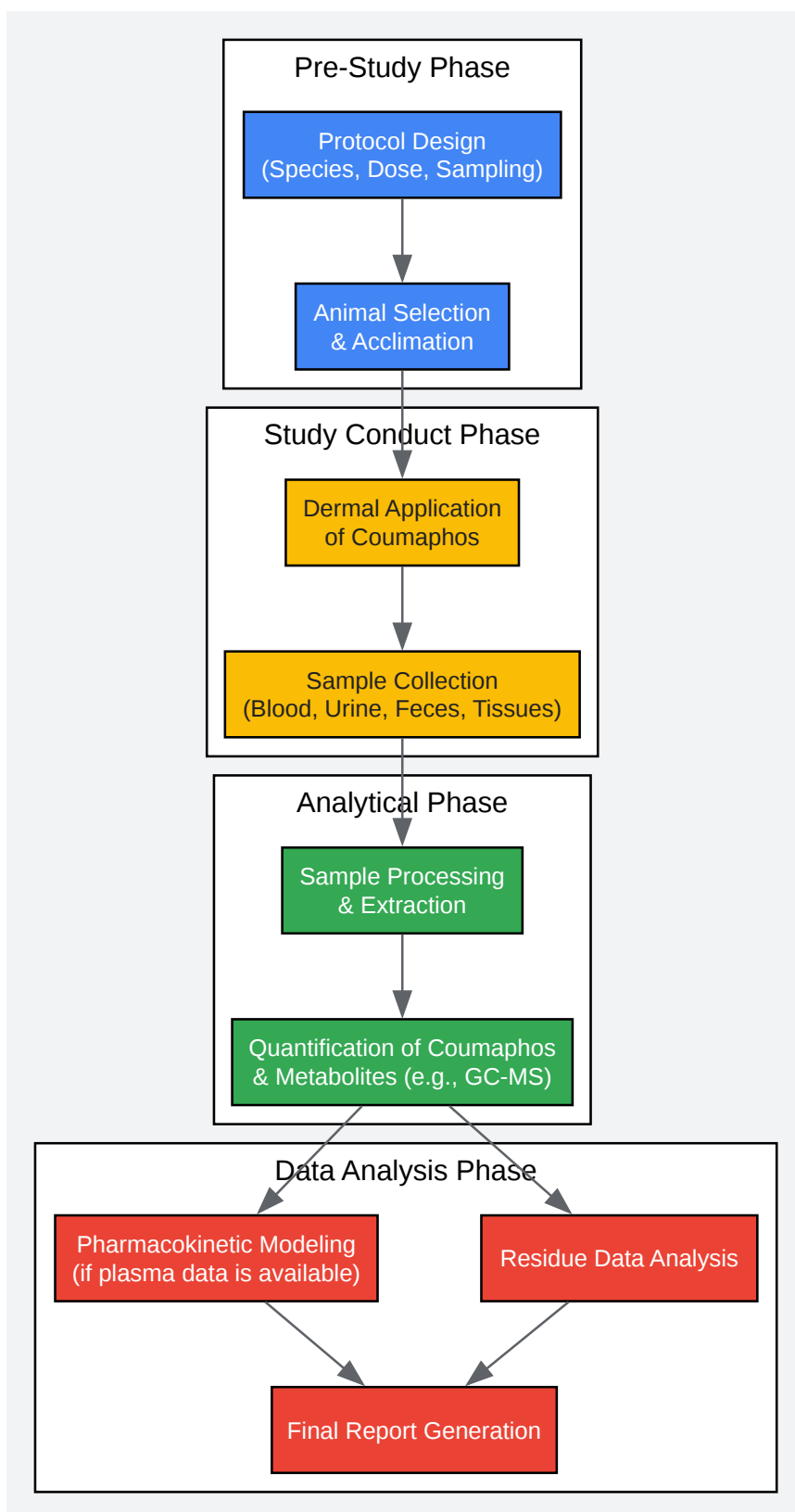
- **Pre-treatment:** A pre-treatment fat sample is collected from each animal to establish baseline levels.
- **Dosing:** The 0.5% **coumaphos** spray is applied to the entire body surface of the cattle until the hair is thoroughly wetted. The volume of spray applied per animal is recorded.
- **Sample Collection:** Fat biopsy samples are collected from a designated site (e.g., subcutaneous fat from the rump area) at predetermined time points after treatment (e.g., 1, 3, 7, 14, 21, and 28 days).
- **Sample Processing:** Fat samples are stored frozen until analysis. For analysis, the samples are thawed, and a representative portion is taken.
- **Extraction:** The fat sample is homogenized and extracted with a suitable organic solvent (e.g., hexane or acetonitrile) to isolate the **coumaphos** and its oxygen analogue.
- **Clean-up:** The extract is subjected to a clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.
- **Quantification:** The cleaned-up extract is analyzed by GC-FPD or GC-MS to quantify the concentrations of **coumaphos** and its oxygen analogue. A standard curve is prepared using certified reference standards to ensure accurate quantification.
- **Data Analysis:** The residue concentrations in fat at each time point are determined and reported as parts per million (ppm).

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Coumaphos in Mammals

Coumaphos, a phosphorothioate, is metabolically activated to its more potent cholinesterase-inhibiting oxygen analogue, coroxon. Both **coumaphos** and coroxon are subsequently hydrolyzed and degraded to less toxic metabolites, which are then excreted.





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References

- 1. 119. Coumaphos (FAO/PL:1968/M/9/1) [inchem.org]
- To cite this document: BenchChem. [Pharmacokinetics of Coumaphos in Mammals Following Dermal Application: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669454#pharmacokinetics-of-coumaphos-in-mammals-after-dermal-application>]

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